Product packaging for (2-Benzimidazolylthio)-acetic acid(Cat. No.:CAS No. 3042-00-0)

(2-Benzimidazolylthio)-acetic acid

Cat. No.: B172500
CAS No.: 3042-00-0
M. Wt: 208.24 g/mol
InChI Key: UYNVBLJQBCTRKV-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole, is a prominent pharmacophore in medicinal chemistry. pharmatutor.org This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance in the development of new drugs. humanjournals.comimpactfactor.org Benzimidazole derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications. impactfactor.org

The biological activity of benzimidazole derivatives is diverse, encompassing a range of therapeutic areas. nih.gov These compounds have been recognized for their potential as:

Antimicrobial agents (antibacterial, and antifungal) impactfactor.org

Antiparasitic agents impactfactor.org

Antiviral agents impactfactor.org

Anticancer agents impactfactor.org

Anti-inflammatory agents nih.gov

Analgesics nih.gov

Antihistamines pharmatutor.org

Cardiovascular agents pharmatutor.org

Neurological agents pharmatutor.org

Endocrinological agents pharmatutor.org

The N-ribosyl-dimethylbenzimidazole unit, a naturally occurring benzimidazole derivative, serves as a crucial axial ligand for cobalt in vitamin B12, highlighting the biological significance of this heterocyclic system. pharmatutor.org The ability to readily modify the benzimidazole backbone has allowed chemists to synthesize a vast number of derivatives and study how different substituents affect their biological profiles. humanjournals.com

Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold

Drug NameTherapeutic Class
Albendazole (B1665689)Anthelmintic
LansoprazoleProton Pump Inhibitor
EnviroxineAntiviral
RidinilazoleAntibacterial
FlubendazoleAntiparasitic
PracinostatAnticancer
RisperidoneAntipsychotic
EtofyllineBronchodilator

This table showcases the diverse applications of benzimidazole derivatives in medicine. impactfactor.org

Historical Context of Research on (2-Benzimidazolylthio)-acetic acid and its Analogues

The investigation into this compound and its analogues is part of a long-standing interest in the chemical and biological properties of benzimidazole derivatives. Early research in the 20th century established the foundational synthesis methods for the benzimidazole core, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives. humanjournals.com

A significant focus of research has been the exploration of substitutions at various positions of the benzimidazole ring to modulate its activity. The introduction of a sulfur-containing substituent at the 2-position, as seen in this compound, has been a strategy to create novel analogues with potentially unique biological activities. Research has shown that such modifications can lead to compounds with a range of pharmacological effects. For instance, some benzimidazole derivatives with sulfur-containing moieties have been investigated for their antimicrobial and other therapeutic properties.

The synthesis of various benzimidazole derivatives has been a continuous area of study, with modern research often focusing on more environmentally friendly "green" synthesis methods. mdpi.com The exploration of acetic acid mediated electrochemical synthesis is one such modern approach that has been reported for producing benzazoles, including benzimidazoles. researchgate.net

While specific historical milestones for this compound itself are not extensively documented in broad reviews, the research into this compound builds upon the cumulative knowledge gained from decades of studying the structure-activity relationships of the broader benzimidazole class. The ongoing academic interest in this specific compound and its analogues is a testament to the enduring potential of the benzimidazole scaffold in the quest for new and improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B172500 (2-Benzimidazolylthio)-acetic acid CAS No. 3042-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVBLJQBCTRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184508
Record name (2-Benzimidazolythio)acetic acid
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-00-0
Record name (2-Benzimidazolythio)acetic acid
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Record name 3042-00-0
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Record name (2-Benzimidazolythio)acetic acid
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Record name (2-BENZIMIDAZOLYLTHIO)-ACETIC ACID
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Synthetic Methodologies and Chemical Transformations of 2 Benzimidazolylthio Acetic Acid

Established Synthetic Pathways for (2-Benzimidazolylthio)-acetic acid

The synthesis of this compound is primarily achieved through the reaction of 2-mercaptobenzimidazole (B194830) with a haloacetic acid derivative.

Synthesis from 2-Mercaptobenzimidazole and Ethyl Chloroacetate (B1199739)

A primary and widely employed method for synthesizing this compound involves the condensation of 2-mercaptobenzimidazole with ethyl chloroacetate. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695) or anhydrous potassium carbonate in acetone (B3395972), to facilitate the nucleophilic substitution of the chlorine atom by the sulfur atom of 2-mercaptobenzimidazole. researchgate.netijmrhs.com The resulting intermediate, ethyl (2-benzimidazolylthio)-acetate, can then be hydrolyzed to yield the final product, this compound. researchgate.net

One specific protocol involves heating a mixture of 2-mercaptobenzimidazole and potassium hydroxide in absolute ethanol, followed by the dropwise addition of 2-chloroacetic acid. ijmrhs.com The reaction mixture is heated for several hours, and upon cooling and the addition of water, the product precipitates and can be collected by filtration. ijmrhs.com

It has been noted in some studies that the direct condensation of 1H-benzimidazole-2-thiol with ethyl chloroacetate in dry acetone with anhydrous K2CO3 at reflux may directly yield (1H-benzimidazolyl-2-thio)acetic acid rather than its ethyl ester. researchgate.net

Synthesis through Reaction with Hydrazine (B178648) Hydrate (B1144303)

While hydrazine hydrate is more commonly used to convert the carboxylic acid or its ester to the corresponding hydrazide, its role in the primary synthesis of this compound is less direct. The synthesis of the acid itself is a precursor step. However, the reaction of 2-mercaptobenzimidazole with hydrazine hydrate under certain conditions can lead to the formation of 2-hydrazinobenzothiazole. researchgate.net This highlights the reactivity of the mercapto group and the potential for different reaction pathways depending on the reagents and conditions. It is important to note that the reaction of the resulting acid or its ester with hydrazine hydrate is a key step in the formation of hydrazide derivatives, as discussed in a later section. researchgate.net

Synthesis of Derivatives and Analogues of this compound

The carboxylic acid and thioether functionalities of this compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Hydrazide Derivatives

A significant derivatization of this compound involves its conversion to 2-(2-benzimidazolylthio)acetohydrazide. This is typically achieved by reacting the parent acid or its corresponding ester with hydrazine hydrate in a suitable solvent, such as absolute ethanol. researchgate.netbiosynth.comcymitquimica.com The reaction involves a nucleophilic acyl substitution where the hydrazine replaces the hydroxyl or ethoxy group of the carboxylic acid or ester, respectively.

However, it is crucial to control the reaction conditions. Some studies have reported that the condensation of the ethyl ester of this compound with hydrazine hydrate can lead to the formation of 2-hydrazino-1H-benzimidazoles instead of the expected acetohydrazide. researchgate.net

The resulting hydrazide is a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles and Schiff bases. biointerfaceresearch.comajabs.org

Synthesis of Thiazolo[3,2-a]benzimidazole Derivatives

This compound is a key precursor for the synthesis of the fused heterocyclic system, thiazolo[3,2-a]benzimidazole. nih.gov The cyclization of this compound and its substituted analogues leads to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. uobaghdad.edu.iq This intramolecular condensation is often facilitated by dehydrating agents like acetic anhydride (B1165640) in the presence of pyridine (B92270) or polyphosphoric acid (PPA). nih.govuobaghdad.edu.iq

The reaction of 2-mercaptobenzimidazole with α-halo ketones first yields acyclic intermediates, which are then cyclized to form thiazolo[3,2-a]benzimidazoles. nih.govresearchgate.net For instance, the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid affords 2-benzimidazolylthioacetophenone derivatives, which can be subsequently cyclized. nih.govmdpi.com

Furthermore, one-pot syntheses have been developed where 2-mercaptobenzimidazole, chloroacetic acid, and an aromatic aldehyde are reacted together in the presence of acetic anhydride and sodium acetate (B1210297) to yield 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones. nih.gov

Derivatization with Piperazine (B1678402) Moiety

The carboxylic acid group of this compound can be activated and subsequently reacted with nucleophiles like piperazine to form amide derivatives. A common method involves converting the carboxylic acid to its more reactive acyl chloride by treating it with a reagent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). ijmrhs.com

This acyl chloride can then be reacted with a piperazine derivative, such as N-methyl piperazine, to yield the corresponding amide, for example, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one. ijmrhs.com This synthetic strategy allows for the introduction of the piperazine moiety, a common pharmacophore, onto the benzimidazole (B57391) scaffold. The derivatization often involves a simple stirring of the acyl chloride with the appropriate piperazine derivative at room temperature. ijmrhs.com Various analytical methods, including HPLC-UV and HPLC-MS, can be used to detect and quantify piperazine and its derivatives. nih.govresearchgate.net

Reaction with Substituted Acetic Acid Hydrazides

The reaction of this compound with substituted acetic acid hydrazides is not typically a direct condensation. Instead, a more common and synthetically useful pathway involves the initial conversion of this compound to its corresponding hydrazide, (2-Benzimidazolylthio)acetic acid hydrazide . This is readily achieved by first esterifying the carboxylic acid and then reacting the resulting ester with hydrazine hydrate.

Once formed, (2-Benzimidazolylthio)acetic acid hydrazide serves as a versatile precursor for a variety of reactions, particularly with reagents derived from substituted acetic acids. These reactions often lead to the formation of new heterocyclic systems. A prominent example is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. In this type of reaction, the (2-Benzimidazolylthio)acetic acid hydrazide is condensed with a substituted carboxylic acid, which can be a derivative of acetic acid. This condensation is followed by a dehydrative cyclization, a reaction that can be promoted by various reagents such as phosphorus oxychloride or polyphosphoric acid, to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Another important reaction involves the acylation of the hydrazide. (2-Benzimidazolylthio)acetic acid hydrazide can be acylated by substituted acetic acids or their more reactive derivatives, like acetyl chloride or acetic anhydride. This reaction, when carried out under reflux in a solvent like glacial acetic acid, can lead to the formation of N'-acetyl hydrazides. nih.govpharm.or.jprsc.orgnih.gov These N,N'-diacylhydrazine intermediates are the direct precursors that cyclize to form 1,3,4-oxadiazoles.

Furthermore, the reaction of (2-Benzimidazolylthio)acetic acid hydrazide with isothiocyanates (which can be synthesized from substituted amines, in turn derived from acetic acid analogues) leads to the formation of thiosemicarbazide (B42300) derivatives. These thiosemicarbazides are valuable intermediates that can be cyclized to form other heterocyclic systems like 1,3,4-thiadiazoles or 1,2,4-triazoles. zenodo.orgresearchgate.net

Chemical Transformations of this compound and its Derivatives

Cyclization Reactions

One of the most significant chemical transformations of this compound is its intramolecular cyclization to form the tricyclic heterocyclic system, thiazolo[3,2-a]benzimidazol-3(2H)-one . This reaction involves the condensation of the carboxylic acid group with the nitrogen atom of the benzimidazole ring.

The synthesis is typically a two-step process starting from 2-mercaptobenzimidazole. First, 2-mercaptobenzimidazole is reacted with chloroacetic acid in the presence of a base like sodium acetate to afford this compound. The subsequent cyclization of this intermediate is achieved by heating in the presence of a dehydrating agent. Common reagents used for this cyclization include acetic anhydride in pyridine or dicyclohexylcarbodiimide (B1669883) (DCC) in pyridine. rsc.org Polyphosphoric acid (PPA) can also be used to effect this transformation. researchgate.netnih.gov

The reaction proceeds through the formation of an activated carboxylic acid derivative (like a mixed anhydride with acetic anhydride or an O-acylisourea with DCC), which is then attacked by the secondary amine of the benzimidazole ring, leading to ring closure and the formation of the thiazolidinone ring fused to the benzimidazole core.

The issue of regioselectivity becomes critical when the benzimidazole ring of this compound is substituted. For instance, the cyclization of a 5-substituted (2-benzimidazolylthio)acetic acid can theoretically yield two different structural isomers: the 6-substituted or the 7-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one. researchgate.netnih.govcymitquimica.com

Studies have shown that the cyclization is often regioselective, and the distribution of the resulting isomers can be determined using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgcymitquimica.com The precise identification of the isomers is crucial for understanding the structure-activity relationships of these compounds in various applications. The orientation of the cyclization is influenced by the electronic and steric effects of the substituent on the benzimidazole ring.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions to produce a variety of derivatives.

Esterification is typically carried out via the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. nih.govnih.govp212121.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. This method can be used to synthesize a range of alkyl and aryl esters of this compound.

Amidation reactions can be performed by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, by treating it with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved by using coupling agents. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to facilitate its reaction with an amine. biosynth.com These methods allow for the synthesis of a wide array of amides, including those derived from amino acids and other complex amines.

Functionalization of Resins with this compound

The presence of a reactive carboxylic acid group makes this compound a suitable candidate for the functionalization of polymer resins. This process allows for the immobilization of the benzimidazole moiety onto a solid support, which can be advantageous for applications in catalysis, solid-phase synthesis, or for the development of materials with specific binding properties.

The functionalization is typically achieved by forming an amide or ester linkage between the this compound and a functionalized resin. For example, a resin bearing amine functional groups (e.g., aminomethyl polystyrene) can be coupled with the carboxylic acid group of this compound using standard amidation conditions, such as the use of a coupling agent like DCC. Similarly, a resin with hydroxyl groups can be functionalized through an ester linkage.

The use of mercaptoacetic acid derivatives for the functionalization of polyamide resins has been reported, highlighting the utility of the thioacetic acid moiety in polymer chemistry. By anchoring this compound to a resin, its properties can be tailored for specific applications, and it can be easily separated from reaction mixtures, which is particularly useful in catalytic processes.

Pharmacological Activities and Biological Investigations of 2 Benzimidazolylthio Acetic Acid and Its Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of (2-Benzimidazolylthio)-acetic acid derivatives has been a primary area of investigation. These compounds have been evaluated through various in vitro and in vivo models to elucidate their mechanisms of action and therapeutic promise. nih.govnih.gov

In vitro Studies on Inflammatory Pathways

In the quest for novel anti-inflammatory agents, researchers have synthesized and evaluated a range of 2-substituted benzimidazole (B57391) derivatives for their in vitro effects. nih.govnih.gov A notable study focused on the synthesis of aminomethyl derivatives of benzimidazole and their subsequent investigation into their anti-inflammatory capabilities. nih.gov Some of these synthesized compounds demonstrated significant inhibitory activity in in-vitro assays, with IC50 values that were lower than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govnih.gov This suggests a potent anti-inflammatory effect at the cellular level.

The inflammatory process is complex, involving multiple biochemical pathways. Phospholipases A2 (PLA2s) are key enzymes that initiate the inflammatory cascade by releasing arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Some benzimidazole derivatives have been investigated for their ability to modulate these pathways, highlighting their potential as multi-target anti-inflammatory agents. nih.govnih.gov

Evaluation via Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard and widely used in vivo assay to assess the anti-inflammatory activity of new chemical entities. nih.govslideshare.net This model mimics the acute inflammatory response characterized by edema, or swelling, resulting from increased vascular permeability and leukocyte infiltration at the site of inflammation. nih.gov The development of edema in this model is biphasic. The initial phase is mediated by the release of histamine, serotonin, and bradykinins, while the later phase is sustained by the production of prostaglandins, involving the enzyme cyclooxygenase-2 (COX-2). frontiersin.org

Derivatives of this compound have been subjected to this model to confirm their anti-inflammatory effects in a living organism. nih.govnih.gov Studies have shown that some of these derivatives exhibit a comparable anti-inflammatory effect to diclofenac (B195802) sodium, a well-known NSAID, in the carrageenan-induced paw edema test. nih.gov This in vivo validation corroborates the findings from in vitro assays and underscores the potential of these compounds as effective anti-inflammatory drugs. nih.govslideshare.net

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical players in the inflammatory process. nih.gov COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govfrontiersin.org Many NSAIDs exert their therapeutic effects by inhibiting COX enzymes. nih.gov

Molecular docking studies have been employed to understand the mechanism of action of this compound derivatives at a molecular level. nih.govnih.gov These computational studies have investigated the binding affinity of these compounds with COX enzymes. nih.govnih.gov The results suggest that these derivatives can effectively bind to and potentially inhibit COX enzymes, which is a likely mechanism for their observed anti-inflammatory activity. nih.govnih.gov The ability to selectively target COX-2 over COX-1 is a desirable trait for new anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Antimicrobial Activities

In addition to their anti-inflammatory properties, derivatives of this compound have demonstrated promising antimicrobial activities. The benzimidazole nucleus is a common feature in a variety of chemotherapeutic agents, and its derivatives have been explored for their efficacy against a range of microbial pathogens. nih.govmdpi.com

Antibacterial Efficacy

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial properties. nih.govmdpi.com For instance, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole, a related heterocyclic structure, have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, certain synthesized compounds exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Another study focusing on different derivatives found that some compounds were highly active against Bacillus cereus and slightly active against Escherichia coli. mdpi.com The antibacterial activity of these compounds is often evaluated using methods like the agar (B569324) well diffusion assay, which measures the zone of inhibition of bacterial growth. nih.gov These findings indicate the potential of this compound derivatives as a source for the development of new antibacterial agents to combat bacterial infections. mdpi.comnih.gov

Antifungal Efficacy

The search for new and effective antifungal agents is crucial due to the rise of fungal infections and the development of resistance to existing drugs. nih.gov Derivatives of this compound have also been investigated for their antifungal potential. mdpi.com

In a study where various benzimidazole derivatives were synthesized, some of the new compounds were tested for their antifungal activity. mdpi.com The results of preliminary screening indicated that certain derivatives possessed antifungal properties. mdpi.com The antifungal activity is often assessed against common fungal pathogens like Candida albicans and Aspergillus niger. ajrconline.org The mechanism of action of antifungal agents can vary, with some targeting the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com The exploration of this compound derivatives as antifungal agents is a promising avenue for the discovery of new treatments for fungal diseases.

Anthelmintic Activity

Helminth infections in both humans and animals pose a significant global health and economic problem. nih.gov The rise of anthelmintic resistance to existing drugs necessitates the discovery of new and effective compounds. researchgate.net Benzimidazole derivatives have long been a cornerstone of anthelmintic therapy, with drugs like albendazole (B1665689) and mebendazole (B1676124) being widely used. frontiersin.org This has spurred research into novel benzimidazole-containing molecules, including derivatives of this compound, as potential next-generation anthelmintics. thepharmajournal.com

In vitro Anthelmintic Assays

The evaluation of new compounds for anthelmintic properties often begins with in vitro assays. A common model organism for these initial screenings is the Indian earthworm, Pheretima posthuma, due to its anatomical and physiological similarities to intestinal roundworms that infect humans. rjppd.orgjapsonline.com In these assays, the time taken for the test compounds to cause paralysis (vermifuge effect) and death (vermicidal effect) of the worms is measured. researchgate.net

Studies on various synthesized benzimidazole derivatives have demonstrated their potential in these assays. For instance, novel 1,2,4-triazole (B32235) derivatives were tested and showed dose-dependent activity against Pheretima posthuma. mdpi.com Similarly, newly synthesized benzofuran (B130515) derivatives incorporating a thiazolo benzimidazole nucleus have also been evaluated for their anthelmintic effects. nih.gov The results from these in vitro screenings are crucial for identifying promising candidates for further development.

Table 1: In vitro Anthelmintic Activity of Selected Benzimidazole Derivatives against Pheretima posthuma

Compound TypeTest OrganismKey FindingSource
1,2,4-Triazole DerivativesPheretima posthumaShowed dose-dependent anthelmintic activity. mdpi.com
Benzofuran-Thiazolo Benzimidazole HybridsNot SpecifiedScreened for anthelmintic activity. nih.gov
Various Plant Extracts (for comparison methodology)Pheretima posthumaDemonstrated paralysis and death of worms at various concentrations. ijarset.com

Comparative Studies with Standard Drugs

To gauge the potential of new experimental compounds, their activity is often compared against established standard drugs. frontiersin.org In the context of anthelmintic research, albendazole is a frequently used reference standard. researchgate.netthepharmajournal.com

In a study involving 1,2,4-triazole derivatives, two compounds, designated 12 and 14, exhibited higher anthelmintic activity than albendazole, with LC50 values of 2.475 µg/µL and 6.550 µg/µL, respectively, compared to albendazole's LC50 of 19.24 µg/µL. mdpi.com Such comparative data is vital for identifying derivatives that not only show activity but also have the potential to be more potent than existing treatments. These findings highlight the promise of certain this compound-related structures as leads for new anthelmintic drugs. mdpi.com

Anticancer Research

The search for novel anticancer agents is a major focus of medicinal chemistry, and benzimidazole derivatives have emerged as a promising class of compounds. nih.gov Their structural similarity to naturally occurring purine (B94841) nucleotides allows them to interact with various biological targets within cancer cells. nih.gov Research in this area has explored the cytotoxic effects of these compounds against various cancer cell lines and sought to unravel their mechanisms of action. nih.govnih.gov

Investigation of Cytotoxic Effects

The initial step in evaluating the anticancer potential of this compound derivatives involves screening them for cytotoxicity against human cancer cell lines. nih.gov The potency of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

For example, a study on new benzothiazole (B30560) derivatives, a related heterocyclic system, tested their effects on the human breast cancer MCF-7 cell line. nih.gov Several derivatives showed a potent cytotoxic effect, with some compounds exhibiting lower IC50 values (e.g., 5.15 µM) than the standard reference drug, cisplatin (B142131) (13.33 µM). nih.gov Another study synthesized a series of madecassic acid-silybin conjugates and found they had a stronger cytotoxic effect on liver cancer (HepG2) cells compared to the parent compounds alone. rsc.org These studies underscore the potential to discover highly active anticancer agents within this chemical family.

Table 2: Cytotoxic Activity of Selected Heterocyclic Derivatives against Cancer Cell Lines

Compound TypeCell LineMetricResultReference DrugSource
Benzothiazole Derivative (6b)MCF-7 (Breast Cancer)IC505.15 µMCisplatin (13.33 µM) nih.gov
Benzimidazole Derivative (10)HepG2 (Liver Cancer)Significantly induced apoptosisControl nih.gov
Benzimidazole Derivative (12)HepG2 (Liver Cancer)Significantly induced apoptosisControl nih.gov
Madecassic acid-silybin conjugate (8)HepG2 (Liver Cancer)Stronger cytotoxic effect than parent compoundsParent Compounds rsc.org

Mechanisms of Action in Cancer Cell Lines

Understanding how these compounds kill cancer cells is crucial for their development as therapeutic agents. Many anticancer drugs work by inducing apoptosis, or programmed cell death. nih.gov

Research has shown that certain benzimidazole derivatives can trigger this process. In a study on HepG2 liver cancer cells, two benzimidazole derivatives (compounds 10 and 12) were found to induce apoptosis by arresting the cell cycle in the G1 phase and significantly increasing the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Other mechanisms have also been identified. For instance, the cytotoxic effects of some benzothiazole derivatives in MCF-7 cells were linked to the generation of free radicals and a reduction in protein and nucleic acid synthesis. nih.gov Some quinone-based compounds have been shown to induce cell death through pathways involving p38 kinase. excli.de This diversity in mechanisms provides multiple avenues for targeting cancer cells. researchgate.net

Analgesic Activity

Derivatives of benzimidazole have also been investigated for their potential to alleviate pain. rjpbcs.com The search for new analgesic agents with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. rjpbcs.com

Studies have employed animal models, such as the acetic acid-induced writhing test in mice, to screen for peripheral analgesic activity. rjpbcs.combanglajol.info In this test, a reduction in the number of abdominal constrictions (writhes) indicates an analgesic effect. A study on synthesized benzimidazole derivatives found that two compounds, at a dose of 50 mg/kg, produced significant inhibition of writhing at 79.66% and 83.05%, respectively. banglajol.info These results were comparable to the standard anti-inflammatory drug aceclofenac, which showed 85.59% inhibition at a 25 mg/kg dose. banglajol.info

Another study focusing on 2-substituted 3-acetic acid benzimidazole derivatives also reported significant analgesic activity. rjpbcs.com One particular compound, 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole, was found to be equipotent to the standard drug Indomethacin at a 50 mg/kg dose. rjpbcs.comresearchgate.net These findings suggest that the benzimidazole-acetic acid scaffold is a promising starting point for developing new analgesic drugs. nih.govrjpbcs.com

Table 3: Analgesic Activity of Benzimidazole Derivatives in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)% Writhing InhibitionStandard Drug (% Inhibition)Source
Benzimidazole Derivative 15079.66%Aceclofenac (85.59%) banglajol.info
Benzimidazole Derivative 25083.05%Aceclofenac (85.59%) banglajol.info
2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole5078.70%Indomethacin rjpbcs.com

Acetic Acid Induced Writhing Test

The acetic acid-induced writhing test is a standard chemical method for evaluating the peripheral analgesic activity of new compounds. nih.govsaspublishers.com The intraperitoneal injection of acetic acid induces a painful reaction characterized by abdominal constrictions and stretching of the hind limbs, a response known as writhing. nih.govjnu.ac.bd This response is believed to be mediated by the release of endogenous pain mediators like prostaglandins, which sensitize nociceptors. nih.gov A reduction in the number of writhes by a test compound is indicative of its analgesic potential. saspublishers.comjnu.ac.bd

A study investigating a series of 2-substituted 3-acetic acid benzimidazole derivatives demonstrated significant analgesic activity using this model. rjpbcs.com The results indicated that these compounds predominantly inhibit peripheral pain mechanisms. Among the tested derivatives, compounds designated as 3a, 3b, 3c, and 3j showed notable protection against acetic acid-induced writhing. rjpbcs.com Specifically, compound 3a, 2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazole, was found to be particularly potent. rjpbcs.comresearchgate.net

CompoundAnalgesic Activity (% Protection)Reference
3a78.70 rjpbcs.com
3b62.78 rjpbcs.com
3c67.12 rjpbcs.com
3j67.12 rjpbcs.com
Table 1: Analgesic Activity of 2-Substituted 3-Acetic Acid Benzimidazole Derivatives in the Acetic Acid Induced Writhing Test. rjpbcs.com

Other Investigated Biological Activities

Derivatives of benzimidazole are well-established as antihypertensive agents, with many functioning by interfering with the Renin-Angiotensin System (RAS). ntnu.no A primary target within this system is the angiotensin II receptor (AT1), and its blockade is an effective strategy for lowering blood pressure. ntnu.no The benzimidazole core is a key structural feature of several approved angiotensin II receptor blockers (ARBs). ntnu.no

Research into novel benzimidazole derivatives continues to yield compounds with potential antihypertensive effects. For instance, a study on 2-arylbenzimidazole derivatives identified a fluorophenyl benzimidazole (FPD) as a potent vasorelaxant and antihypertensive agent in spontaneously hypertensive rats. nih.gov This compound was found to act, in part, by blocking the AT1 receptor. nih.gov However, not all benzimidazole derivatives exhibit this activity; a series of 2-aminobenzimidazole (B67599) and indole (B1671886) amides were synthesized and tested, but showed no appreciable antihypertensive effects in the same rat model. nih.gov

Compound ClassMechanism of ActionObserved ActivityReference
Fluorophenyl benzimidazole (FPD)AT1 Receptor Blockade, cGMP buildup, BKCa channel modulationSignificant decrease in systolic, diastolic, and mean arterial pressure nih.gov
2-Aminobenzimidazole amidesNot specifiedNo appreciable antihypertensive activity nih.gov
Table 2: Investigated Antihypertensive Activity of Select Benzimidazole Derivatives. nih.govnih.gov

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov Benzimidazole derivatives have been a focus of this research, with several series showing promising activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

In one study, a series of novel benzimidazole derivatives were synthesized and screened for their activity against both the H37Rv strain (MTB-H37Rv) and an isoniazid-resistant strain (INHR-MTB). nih.gov Several compounds displayed potent activity, with Minimum Inhibitory Concentrations (MIC) below 0.2 μM against the H37Rv strain. The most active compound, 5g, demonstrated an MIC of 0.112 μM against MTB-H37Rv and 6.12 μM against the resistant strain. nih.govresearchgate.net The study noted that compounds with electron-withdrawing groups on the phenyl ring tended to have better activity. researchgate.net Another area of research has focused on derivatives of 2-mercaptobenzothiazole, a related heterocyclic structure, which have been shown to target the Type II NADH dehydrogenase (NDH-2) in Mtb, an enzyme absent in mammals, making it an attractive drug target. nih.govrsc.org

CompoundMIC against M. tuberculosis H37Rv (μM)MIC against INH-Resistant M. tuberculosis (μM)Reference
5b0.19524.12 nih.gov
5d0.13516.25 nih.gov
5g0.1126.12 nih.govresearchgate.net
Table 3: Antitubercular Activity of Novel Benzimidazole Derivatives. nih.govresearchgate.net

The broad biological activity of the benzimidazole scaffold extends to antiviral applications. researchgate.netmdpi.com Various derivatives have been synthesized and tested against a panel of RNA and DNA viruses. nih.govnih.gov

In one extensive screening of eighty-six benzimidazole derivatives, fifty-two compounds showed some level of antiviral activity. nih.gov The most frequently affected viruses were Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), and Poliovirus type-1 (Sabin strain). nih.gov Another study focused on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles and found that most of these compounds exhibited potent activity against RSV, with some also showing moderate activity against BVDV, Yellow Fever Virus (YFV), and CVB2. nih.gov The antiviral potential of these compounds highlights the versatility of the benzimidazole core in developing new therapeutic agents. nih.gov

Compound ClassTarget VirusesObserved ActivityReference
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRSV, BVDV, YFV, CVB2Potent activity against RSV (EC50 as low as 20 nM) nih.gov
Assorted benzimidazole derivatives (2-benzylbenzimidazole, 1-phenylbenzimidazole, etc.)CVB-5, RSV, BVDV, Poliovirus (Sb-1)EC50 in the range of 9-17μM against CVB-5 and 5-15μM against RSV for select compounds nih.gov
Table 4: Antiviral Activity of Select Benzimidazole Derivatives. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of (2-Benzimidazolylthio)-acetic acid derivatives consists of the benzimidazole (B57391) ring system, a thioether linkage, and a carboxylic acid moiety. The benzimidazole core itself is a versatile heterocyclic scaffold found in numerous therapeutically active agents. nih.gov The thioether linkage at the C2 position and the attached acetic acid group are crucial for the molecule's interaction with biological targets.

For instance, in a series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives designed to target the androgen receptor (AR), the sulfur atom of the thioether linkage was found to be essential for binding and inhibitory activity. nih.gov The replacement of this sulfur atom with nitrogen, carbon, sulfinyl, or sulfonyl groups resulted in a significant reduction in activity and binding affinity, highlighting the critical role of the thioether moiety in the pharmacophore. nih.gov

Impact of Substituents on Biological Efficacy

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the benzimidazole ring and by modifying the acetic acid side chain. nih.gov

Substitutions on the benzimidazole ring have a profound impact on the biological activity of these compounds. nih.gov

N1-Position: Alkylation or arylation at the N1 position can influence the molecule's lipophilicity and steric profile, thereby affecting its interaction with target proteins. For example, N-alkylation of 2-mercaptobenzimidazole (B194830) with ethyl-2-chloroacetate is a key step in the synthesis of derivatives that can be further modified to yield compounds with significant biological activities. nih.gov

C2-Position: The C2 position is a common site for modification. Attaching different groups via the thioether linkage directly modulates the compound's activity. For example, a derivative, 2-((p-Chlorostyryl)-1H-benzimidazol-1-yl)acetic acid, demonstrated potent analgesic and anti-inflammatory properties. researchgate.net In other cases, substituting the benzimidazole at the C2 position with anacardic acid has been shown to inhibit COX-2. nih.gov

C5 and C6-Positions: The benzene (B151609) part of the benzimidazole ring also offers opportunities for substitution. The introduction of substituents at the C5 and C6 positions can alter the electronic properties and binding interactions of the molecule. For instance, the cyclization of 5-substituted-(2-benzimidazolyl)thioacetic acid can lead to the formation of two different isomers, indicating that substituents at this position can influence the chemical reactivity and potentially the biological profile of the resulting compounds. nih.govresearchgate.net The presence of a methyl group at the meta-position of a benzene ring in a related series enhanced ligand binding through hydrophobic interactions. nih.gov

The following table summarizes the impact of substitutions on the benzimidazole ring:

PositionType of SubstitutionEffect on Biological ActivityReference
N1Alkylation/ArylationInfluences lipophilicity and steric interactions. nih.gov
C2Styryl, Anacardic acidConfers analgesic, anti-inflammatory, and COX-2 inhibitory activities. nih.govresearchgate.net
C5/C6Methyl, HalogenAlters electronic properties, influences cyclization, and can enhance binding through hydrophobic interactions. nih.govnih.govresearchgate.net

The acetic acid portion of the molecule is a critical determinant of its acidic character and its ability to form key interactions, such as hydrogen bonds, with biological targets.

Modifications to this moiety can significantly alter the compound's activity. For many related arylalkanoic acids, the presence of the carboxyl group is essential for anti-inflammatory activity, and conversion to amide derivatives often leads to inactive compounds. pharmacy180.com The carboxylic acid can be esterified, as seen in the synthesis of ethyl ester derivatives, which often serve as intermediates for creating more complex molecules like N-acylhydrazones. nih.gov The cyclization of the (2-benzimidazolyl)thioacetic acid intermediate to form thiazolo[3,2-a]benzimidazoles represents a significant modification that locks the side chain into a rigid ring system, leading to a different class of compounds with their own unique biological profiles. nih.govresearchgate.net

Molecular Docking and Computational Studies

Computer-aided drug design (CADD), including molecular docking, has become an indispensable tool for understanding the structure-activity relationships of this compound derivatives at a molecular level. researchgate.net These computational methods allow for the prediction of how these ligands interact with their protein targets.

Molecular docking studies on various benzimidazole derivatives have revealed common interaction patterns with their target enzymes. nih.govnih.gov These interactions often involve:

Hydrogen Bonding: The carboxylic acid group of the acetic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein. The nitrogen atoms of the benzimidazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic benzimidazole ring and any aromatic or aliphatic substituents can engage in hydrophobic interactions with nonpolar pockets of the enzyme.

Pi-Pi Stacking: The aromatic benzimidazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of benzimidazole-based inhibitors with enzymes like α-glucosidase have helped to elucidate the mechanism of enzyme inhibition. nih.gov

Molecular docking simulations can predict the most favorable binding orientation (mode) of a ligand within a protein's active site and estimate the strength of this interaction (binding affinity). researchgate.net In studies on benzimidazole-1,3,4-triazole hybrids, molecular docking was used to confirm the binding interactions of the most active compounds with the enzyme's active site, corroborating the experimental findings. nih.gov Similarly, docking analysis of benzamide (B126) derivatives against topoisomerase enzymes helped to identify compounds with higher affinity for a specific isoform. dergipark.org.tr These predictions are crucial for the rational design of new derivatives with improved potency and selectivity. By understanding the predicted binding mode, researchers can strategically place substituents to enhance favorable interactions or to avoid steric clashes within the active site. researchgate.net

Advanced Research Methodologies

In vitro and In vivo Experimentation Models

Following the identification of promising candidates from HTS or rational drug design, a series of in vitro and in vivo experiments are conducted to characterize their biological effects in more detail.

In vitro studies are performed in a controlled laboratory environment, typically using cell cultures or isolated enzymes. For benzimidazole (B57391) derivatives, a common in vitro assay is the MTT assay, which is used to assess the cytotoxicity of a compound against various cancer cell lines. bohrium.com For example, novel benzimidazol-2-thione derivatives have been evaluated for their anticancer activity against human sarcoma, breast, and liver cancer cell lines using this method. bohrium.comresearchgate.net

Antimicrobial and antifungal activities are also frequently assessed in vitro using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). bohrium.commdpi.com These assays measure the ability of a compound to inhibit the growth of various bacterial and fungal strains. bohrium.commdpi.com

Furthermore, in vitro assays are crucial for elucidating the mechanism of action of a compound. For instance, to investigate the anti-inflammatory potential of benzimidazole derivatives, researchers have used the Luminol-enhanced chemiluminescence assay to measure their inhibitory effect on cyclooxygenase (COX) enzymes. nih.govnih.gov

In vivo studies involve the use of living organisms, most commonly animal models, to evaluate the efficacy and physiological effects of a compound. These studies are essential for understanding how a potential drug behaves in a whole biological system.

A widely used in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in mice or rats. mdpi.comnih.govnih.gov In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory effect. For example, the anti-inflammatory potential of newly synthesized benzimidazole derivatives has been confirmed using this model, showing effects comparable to the standard drug diclofenac (B195802) sodium. nih.govnih.gov

For anticancer research, in vivo models often involve transplanting human tumor cells into immunocompromised mice. The effect of a compound on tumor growth and the survival of the animals are then monitored. For instance, a benzimidazole compound, HP1328, was shown to significantly reduce the leukemia burden and prolong the survival of mice with FLT3/ITD leukemia. nih.gov

The selection of the appropriate in vitro and in vivo models is critical for the successful development of a new therapeutic agent and depends on the specific biological activity being investigated.

Table 2: Examples of In Vitro and In Vivo Models for Benzimidazole Derivatives

Research Area Methodology/Model Specific Application Reference
In Vitro
Anticancer MTT Assay Cytotoxicity against human cancer cell lines (sarcoma, breast, liver). bohrium.comresearchgate.net bohrium.comresearchgate.net
Antimicrobial Disk Diffusion & MIC Determination Antibacterial and antifungal activity against various strains. bohrium.commdpi.com bohrium.commdpi.com
Anti-inflammatory Luminol-enhanced chemiluminescence assay Inhibition of COX enzymes. nih.govnih.gov nih.govnih.gov
Antioxidant ABTS and DPPH radical scavenging assays Evaluation of radical scavenging potential. bas.bgresearchgate.net bas.bgresearchgate.net
In Vivo
Anti-inflammatory Carrageenan-induced paw edema in mice Assessment of anti-inflammatory effect. nih.govnih.gov nih.govnih.gov
Anticancer Mouse model of FLT3/ITD leukemia Evaluation of tumor burden reduction and survival. nih.gov nih.gov
Antiulcer Ethanol-induced gastric ulcer model in rats Testing of antiulcer effect. mdpi.com mdpi.com

Chemical Compounds Mentioned

Compound Name
(2-Benzimidazolylthio)-acetic acid
2-iminobenzimidazoles
ABTS
Carrageenan
Diclofenac sodium
DPPH
HP1142
HP1328
Luminol
MTT

Future Directions and Therapeutic Potential

Development of Novel Drug Candidates

The core structure of (2-Benzimidazolylthio)-acetic acid is a fertile ground for the synthesis of new drug candidates with diverse biological activities. ijprs.com Researchers are actively modifying this scaffold to develop compounds with enhanced therapeutic properties against various diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govnih.govmdpi.com

One notable area of development involves creating derivatives as anti-inflammatory agents. By substituting different chemical groups onto the benzimidazole (B57391) nucleus, scientists aim to craft compounds that can target key inflammatory pathways. nih.gov For instance, certain novel aminomethyl derivatives of benzimidazole have been synthesized and are being investigated for their anti-inflammatory effects. nih.gov Another study successfully developed a series of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, evolving from a high-throughput screening hit, which act as selective antagonists for the CRTh2 receptor, a key player in allergic inflammation. nih.gov

In the realm of oncology, the benzimidazole framework is being exploited to design potent anticancer agents. mdpi.comnih.gov Researchers have synthesized benzimidazole-rhodanine conjugates, where the acetic acid group on the rhodanine (B49660) moiety was found to be crucial for their activity as topoisomerase II inhibitors. nih.gov Topoisomerase II is a vital enzyme for DNA replication in cancer cells, making it an important therapeutic target. nih.govnih.gov Furthermore, new classes of benzimidazole-based derivatives are being developed as potential dual inhibitors of EGFR and BRAFV600E, two proteins often implicated in cancer growth. mdpi.com Some of these compounds have shown significant antiproliferative activity and have been found to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

The development of neuroprotective agents is another promising avenue. nih.gov Benzimidazole acetamide (B32628) derivatives have been synthesized and shown to have protective effects in models of ethanol-induced neurodegeneration. nih.gov These compounds appear to work by mitigating oxidative stress and neuroinflammation, which are critical factors in the progression of diseases like Alzheimer's. nih.gov

Exploration of New Biological Targets

A key aspect of future research is the identification and validation of new biological targets for this compound and its derivatives. researchgate.net The versatility of the benzimidazole structure allows it to interact with a wide array of enzymes and receptors, opening up possibilities for treating various conditions. nih.govmdpi.com

Current research has identified several molecular targets. As mentioned, topoisomerase II is a significant target for anticancer derivatives. nih.govnih.gov Molecular docking studies have helped to elucidate how these compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its function. nih.gov In the context of anti-inflammatory action, the prostaglandin (B15479496) D2 receptor (CRTh2) has been identified as a specific target for a novel series of benzimidazole acetic acid derivatives. nih.gov Other targets in the inflammatory cascade include cyclooxygenases (COX), 5-lipoxygenase (5-LOX) activating protein, and various cytokines. nih.gov

For neurodegenerative diseases, research points towards targets involved in oxidative stress and neuroinflammation, such as TNF-α, IL-6, and NF-κB. nih.gov Molecular docking analyses are being used to assess the binding affinity of new benzimidazole derivatives to these proinflammatory targets. nih.gov

Beyond these, the benzimidazole nucleus has been incorporated into compounds targeting a wide spectrum of biological entities, including:

Cannabinoid receptors (CB2) nih.gov

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase mdpi.com

Microtubules nih.gov

Heparanase, an enzyme involved in cancer metastasis and inflammation nih.gov

The exploration of these and other potential targets is a dynamic area of research, driven by computational methods and high-throughput screening, which help to accelerate the discovery process. researchgate.netimpactfactor.org

Strategies for Enhancing Efficacy and Selectivity

To translate promising compounds into viable drugs, researchers are employing various strategies to enhance their efficacy and selectivity. The goal is to maximize the therapeutic effect on the intended target while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are fundamental to this process. researchgate.net By systematically altering the substituents on the benzimidazole ring and the thioacetic acid side chain, chemists can determine which modifications lead to improved potency and target selectivity. mdpi.comnih.gov For example, in the development of topoisomerase II inhibitors, it was found that the acetic acid group on the rhodanine part of the molecule was critical for inhibitory activity. nih.gov Similarly, for CRTh2 antagonists, SAR studies guided the evolution of a lead compound into a more potent and selective candidate. nih.gov

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly integral. researchgate.netnih.govnih.gov These methods allow scientists to predict how a molecule will interact with its target, guiding the design of more effective compounds before they are synthesized in the lab. researchgate.net This "target-based drug design" accelerates the optimization process and reduces the reliance on trial-and-error. researchgate.netimpactfactor.org

Another strategy involves creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active structures. This can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles. For example, benzimidazole-pyrazole hybrids have been developed to target enzymes like H+/K+ ATPase with greater selectivity.

The use of modern synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, also plays a role by enabling the efficient production of diverse libraries of derivatives for screening. researchgate.net This allows for a more thorough exploration of the chemical space around the this compound core, increasing the chances of discovering highly potent and selective drug candidates. ozguryayinlari.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Benzimidazolylthio)-acetic acid?

  • Methodology :

Route 1 : React 1,2-phenylenediamine with thioacetic acid derivatives under acidic reflux conditions. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield >85% after recrystallization in ethanol .

Route 2 : Alkylate 2-mercaptobenzimidazole with chloroacetic acid in NaOH (1M) at 60°C for 6 hours. Neutralize with HCl to precipitate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

  • Key Data :

IntermediateCAS RNPurityReference
2-Mercaptobenzimidazole583-39-1>97.0%
Final Product3042-00-098%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d6 to resolve benzimidazole protons (δ 7.5–8.5 ppm) and thioether linkage (δ 3.8–4.2 ppm for -SCH2-) .
  • FT-IR : Confirm C-S stretch at 650–750 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
  • Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, S .

Q. How does solvent choice impact the stability of this compound?

  • Methodology :

  • Test solubility/stability in DMSO, methanol, and water (pH 7.4 buffer) at 25°C for 24 hours. Monitor degradation via HPLC.
  • Results : Stable in DMSO (>95% recovery), but hydrolyzes in aqueous media (t1/2 = 8 hours at pH 7.4) .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric behavior of this compound derivatives?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to evaluate energy differences between thione/thiol tautomers.
  • Validate with X-ray crystallography (e.g., C=O···π interactions in crystal packing) .
    • Key Insight : Thione form is favored in solid state (ΔG = 2.3 kcal/mol) .

Q. What strategies resolve discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodology :

ADMET Profiling : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis).

Metabolic Stability : Incubate with liver microsomes + NADPH; quantify parent compound via LC-MS.

Pharmacokinetic Modeling : Use non-compartmental analysis to correlate exposure with efficacy .

Q. How does substituent variation at the benzimidazole N1 position affect antibacterial activity?

  • Methodology :

  • Synthesize analogs with -CH3, -NO2, or -Cl substituents.
  • Test against E. coli (MIC assay):
SubstituentMIC (μg/mL)
-H32
-Cl8
-NO264
  • Conclusion : Electron-withdrawing groups (-Cl) enhance activity .

Q. What mechanistic insights explain the compound’s inhibition of tyrosine kinases?

  • Methodology :

  • Perform enzyme kinetics (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition.
  • Use molecular docking (PDB: 1T46) to map binding interactions (e.g., H-bond with Asp831) .

Contradiction Analysis

Q. How to address conflicting melting point data (303–304°C vs. 290–295°C) in literature?

  • Methodology :

Verify purity via DSC (heating rate 10°C/min under N2).

Check for polymorphism using PXRD.

Resolution : Impurities (e.g., residual solvent) lower observed mp; recrystallize twice from ethanol .

Retrosynthesis Analysis

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Reactant of Route 1
(2-Benzimidazolylthio)-acetic acid
Reactant of Route 2
(2-Benzimidazolylthio)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.